2,4-Dibromonaphthalen-1-amine
Overview
Description
2,4-Dibromonaphthalen-1-amine is an organic compound with the molecular formula C10H7Br2N. It is a derivative of naphthalene, where two bromine atoms are substituted at the 2 and 4 positions, and an amine group is attached at the 1 position. This compound is known for its applications in organic synthesis and material science.
Synthetic Routes and Reaction Conditions:
Bromination of Naphthalen-1-amine: One common method involves the bromination of naphthalen-1-amine. The reaction typically uses bromine (Br2) in the presence of acetic acid (AcOH) as a solvent.
Using N-Bromosuccinimide: Another method involves the use of N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C.
Industrial Production Methods:
- Industrially, the compound can be synthesized using large-scale bromination processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
- The major products depend on the type of reaction. For example, nucleophilic substitution can yield various substituted naphthalenes, while oxidation can produce naphthoquinones.
Scientific Research Applications
2,4-Dibromonaphthalen-1-amine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a precursor for the synthesis of biologically active compounds, which are studied for their potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2,4-Dibromonaphthalen-1-amine involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and an amine group. These functional groups allow the compound to interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing ones.
Comparison with Similar Compounds
2-Bromonaphthalen-1-amine: This compound has only one bromine atom and exhibits different reactivity and properties compared to 2,4-Dibromonaphthalen-1-amine.
1,4-Dibromonaphthalene: Lacks the amine group, making it less versatile in certain chemical reactions.
Uniqueness:
- The presence of two bromine atoms and an amine group in this compound makes it a unique compound with specific reactivity patterns that are not observed in its mono-brominated or non-aminated counterparts.
Properties
IUPAC Name |
2,4-dibromonaphthalen-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTVDHNTKCSQOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00301504 | |
Record name | 2,4-dibromonaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00301504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20191-76-8 | |
Record name | 20191-76-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143811 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-dibromonaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00301504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dibromo-1-naphthylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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